molecular formula C21H22Cl2N6O B11179777 2-[(3,5-Dichlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one

2-[(3,5-Dichlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one

Cat. No.: B11179777
M. Wt: 445.3 g/mol
InChI Key: MDULVTHDYOCKQK-UHFFFAOYSA-N
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Description

2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound known for its diverse applications in various fields of science. This compound features a bipyrimidine core with multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of aminobenzene derivatives, followed by coupling reactions to introduce the piperidine and bipyrimidine moieties .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products depend on the specific reactions performed. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction is often mediated by the functional groups present on the molecule, which facilitate binding to the target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one apart is its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for various applications, from chemical synthesis to biological research .

Properties

Molecular Formula

C21H22Cl2N6O

Molecular Weight

445.3 g/mol

IUPAC Name

2-(3,5-dichloroanilino)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H22Cl2N6O/c1-12-3-5-29(6-4-12)21-24-11-17(13(2)25-21)18-10-19(30)28-20(27-18)26-16-8-14(22)7-15(23)9-16/h7-12H,3-6H2,1-2H3,(H2,26,27,28,30)

InChI Key

MDULVTHDYOCKQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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